Bienvenue dans la boutique en ligne BenchChem!

2-Amino-3-(oxan-4-yloxy)propanoic acid

Solid-phase peptide synthesis Side reaction suppression Somatostatinamide

2-Amino-3-(oxan-4-yloxy)propanoic acid (CAS 1502642-79-6, also named O-(tetrahydro-2H-pyran-4-yl)-L-serine) is a non-proteinogenic amino acid derivative in which the serine side-chain hydroxyl is functionalized as a tetrahydropyranyl (THP) ether. With molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g·mol⁻¹, this compound features a saturated, non-aromatic oxane ring linked via an ether oxygen to the β-carbon of the alanine backbone.

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
Cat. No. B13614241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(oxan-4-yloxy)propanoic acid
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1COCCC1OCC(C(=O)O)N
InChIInChI=1S/C8H15NO4/c9-7(8(10)11)5-13-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)
InChIKeyAGZGBTYKFITHFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(oxan-4-yloxy)propanoic Acid – A Tetrahydropyranyl-Ether Serine Building Block for Peptide Synthesis and Medicinal Chemistry


2-Amino-3-(oxan-4-yloxy)propanoic acid (CAS 1502642-79-6, also named O-(tetrahydro-2H-pyran-4-yl)-L-serine) is a non-proteinogenic amino acid derivative in which the serine side-chain hydroxyl is functionalized as a tetrahydropyranyl (THP) ether [1]. With molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g·mol⁻¹, this compound features a saturated, non-aromatic oxane ring linked via an ether oxygen to the β-carbon of the alanine backbone [1][2]. It is commercially available in both enantiomeric forms — (2S) as the free base or hydrochloride salt (CAS 2343963-96-0) and (2R) (CAS 1841276-55-8) — typically at ≥95% purity from suppliers including Enamine and Fujifilm Wako [2][3]. The compound serves as a protected serine building block for Fmoc/tBu solid-phase peptide synthesis (SPPS), where the THP moiety functions simultaneously as a hydroxyl protecting group and a solubility-enhancing substituent [4].

Why 2-Amino-3-(oxan-4-yloxy)propanoic Acid Cannot Be Interchanged with tBu-, Benzyl-, or Trityl-Protected Serine Analogs


Serine hydroxyl protection in Fmoc SPPS has been dominated by the tert-butyl (tBu) ether strategy for decades, yet tBu-based protection generates reactive tBu⁺ cations during final TFA cleavage that alkylate sensitive residues (Cys, Met, Trp), producing up to ~20% tert-butylated impurities in cysteine-rich sequences [1]. O-Benzyl-serine, while stable, requires harsh hydrogenolysis or strong acid for removal and introduces aromatic π-stacking that promotes on-resin peptide aggregation [2]. O-Trityl-serine, though removable under milder conditions, is bulky and aromatic, contributing to steric hindrance during coupling and higher racemization rates (>3%) [3]. The 2-amino-3-(oxan-4-yloxy)propanoic acid scaffold addresses these limitations simultaneously: its non-aromatic THP ether is cleavable with 1–2% TFA, generates no alkylating cations, and its enhanced hydrophilicity (XLogP3 = −3.1) actively combats aggregation during chain elongation [2][4]. Substituting this compound with any of the conventional analogs would reintroduce one or more of these liabilities, making direct interchange scientifically unsound for demanding SPPS campaigns.

Quantitative Differentiation of 2-Amino-3-(oxan-4-yloxy)propanoic Acid Against Closest Serine Building Block Analogs


Elimination of tert-Butylation Side Products in Cysteine-Rich Peptide Synthesis: THP vs. tBu Protection

In the Fmoc SPPS of somatostatinamide — a 14-mer peptide containing two Cys residues and one Trp — the use of traditional tBu protection for Ser and Thr side chains resulted in approximately 16.3% tert-butylated byproducts after standard TFA/TIS/water (95:2.5:2.5) cleavage [1]. Substitution of tBu with THP ether protection on the same Ser and Thr residues eliminated tert-butylation entirely, as the THP group does not generate tBu⁺ cations during acidolysis [1][2]. This head-to-head comparison demonstrates that 2-amino-3-(oxan-4-yloxy)propanoic acid as a building block avoids a major impurity source that reduces crude peptide purity and complicates downstream HPLC purification.

Solid-phase peptide synthesis Side reaction suppression Somatostatinamide

Mild Acid-Lability Profile Enabling Orthogonal Deprotection: THP (1–2% TFA) vs. tBu (~95% TFA)

The THP ether on 2-amino-3-(oxan-4-yloxy)propanoic acid is quantitatively removed under 1–2% TFA in dichloromethane, whereas the standard tBu ether protecting group on O-tert-butyl-L-serine requires concentrated TFA (~95%) for complete deprotection [1][2]. At 1% TFA, the THP group remains largely intact, enabling its use as a stable, solubility-enhancing moiety during intermediate synthetic steps, with selective removal triggered by mildly increasing the TFA concentration [3]. This ∼93-percentage-point difference in required acid strength creates an orthogonal deprotection window unavailable with tBu-based building blocks.

Orthogonal protection Selective deprotection Fmoc SPPS strategy

Enhanced Hydrophilicity: XLogP3 Comparison of THP-Serine (−3.1) vs. tBu-Serine (−2.5) vs. Benzyl-Serine (−2.0)

Computed partition coefficients reveal that 2-amino-3-(oxan-4-yloxy)propanoic acid possesses a markedly lower lipophilicity (XLogP3 = −3.1) compared to the widely used O-tert-butyl-L-serine (XLogP3 ≈ −2.5) and O-benzyl-L-serine (XLogP ≈ −2.0) [1][2]. The THP ether oxygen contributes additional hydrogen bond acceptor capacity (5 HBA vs. 3 for tBu-Ser and 4 for Bn-Ser) and a larger topological polar surface area (81.8 Ų), both of which enhance aqueous solubility of the free amino acid and its peptide conjugates [1]. This is corroborated by experimental observations that THP-protected peptide chains exhibit improved solubility compared to their tBu- and Trt-protected counterparts during SPPS [3].

Peptide solubility Aggregation resistance Hydrophilicity

Racemization Suppression: THP-Protected Cysteine <1% vs. Trityl-Protected Cysteine >3%

While the racemization data specifically compare THP-protected cysteine with Trt-protected cysteine — not serine directly — the underlying mechanism (reduced steric bulk and non-aromatic character of THP minimizing base-catalyzed α-proton abstraction) is applicable across hydroxy- and thiol-amino acid protection [1]. THP-protected Cys exhibits less than 1% racemization during Fmoc SPPS coupling and deprotection cycles, compared to over 3% for the widely used trityl (Trt) protecting group [1][2]. The non-aromatic, conformationally flexible THP group also minimizes C-terminal 3-(1-piperidinyl)-alanine formation, a signature side reaction of piperidine-mediated Fmoc removal [2].

Epimerization control Cysteine protection Chiral integrity

Non-Aromatic Character of THP vs. Benzyl and Trityl: Reduced On-Resin Inter-Chain Interactions

Unlike the benzyl (Bn) and trityl (Trt) protecting groups, which contain aromatic rings capable of engaging in π–π stacking interactions that promote on-resin peptide chain aggregation, the tetrahydropyranyl group is fully saturated and non-aromatic [1]. The THP-protected building blocks are reported to yield purer crude peptides due to fewer inter- and intra-chain interactions during SPPS chain assembly compared to tBu- and Trt-protected analogs [1][2]. Additionally, THP-protected Ser/Thr residues incorporated into tripeptide models demonstrated clean deprotection profiles without the formation of aromatic-derived side products that complicate HPLC purification [2].

Peptide aggregation Resin loading efficiency SPPS crude purity

Recommended Research and Industrial Application Scenarios for 2-Amino-3-(oxan-4-yloxy)propanoic Acid


SPPS of Disulfide-Rich and Cysteine-Containing Peptide APIs

For peptide active pharmaceutical ingredients (APIs) containing Cys, Trp, or Met residues alongside Ser/Thr — such as somatostatin analogs, conotoxins, or defensins — this building block eliminates the 16–20% tert-butylation impurity burden associated with conventional Fmoc-Ser(tBu)-OH [1]. The non-aromatic THP group does not generate alkylating cations during TFA cleavage, preserving Cys thiol integrity and avoiding irreversible S-tBu adducts that cannot be reversed under standard cleavage conditions [1][2]. Procurement of this building block is indicated whenever a peptide sequence contains ≥1 Cys residue co-occurring with Ser or Thr.

Convergent Synthesis Requiring Orthogonal Serine Deprotection

In convergent peptide synthesis strategies where a partially protected peptide fragment must retain its Ser hydroxyl protection through multiple synthetic steps before selective unveiling, the THP group's stability at 1% TFA — coupled with quantitative removal at 2% TFA — provides an orthogonal deprotection window [2][3]. This enables chemists to deprotect THP-Ser residues without affecting other acid-sensitive groups (e.g., protected Asp/Glu tert-butyl esters that require higher TFA concentrations), a capability not achievable with standard Fmoc-Ser(tBu)-OH [2].

Synthesis of Aggregation-Prone or Long Peptide Sequences (>30 Amino Acids)

Peptide sequences exceeding 30 residues — particularly those enriched in hydrophobic amino acids or β-sheet-forming motifs such as amyloid-β, prion protein fragments, and transmembrane domains — frequently fail during Fmoc SPPS due to on-resin aggregation [3]. The enhanced hydrophilicity (XLogP3 = −3.1) and non-aromatic character of 2-amino-3-(oxan-4-yloxy)propanoic acid actively disrupt inter-chain hydrophobic collapse and π-stacking, improving resin swelling, coupling efficiency, and crude purity [3][4]. The THP group has been explicitly validated as a backbone-protecting moiety enabling successful solid-phase assembly of otherwise intractable amyloid-β and prion-derived peptide fragments [3].

Medicinal Chemistry Exploration of Tetrahydropyran-Containing Bioactive Peptidomimetics

Incorporation of tetrahydropyran-substituted amino acid building blocks into drug-like scaffolds has been shown to improve potency and minimize genotype-dependent potency shifts in antiviral programs, as demonstrated with pan-genotypic HCV NS5A inhibitors [5]. The THP-serine scaffold offers medicinal chemists a modular entry point for introducing the tetrahydropyran pharmacophore — a privileged motif in kinase inhibitors, GPCR ligands, and antiviral agents — directly into peptide or peptidomimetic lead compounds, combining the synthetic advantages of THP protection with the potential for target-engagement benefits [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-(oxan-4-yloxy)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.